

Fluorescein-PEG5-NHS Ester: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fluorescein-PEG5-NHS ester

Cat. No.: B11828659

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and relevant experimental protocols for **Fluorescein-PEG5-NHS ester**. This versatile reagent is a cornerstone in bioconjugation, enabling the fluorescent labeling of biomolecules for a wide array of applications in research and drug development.

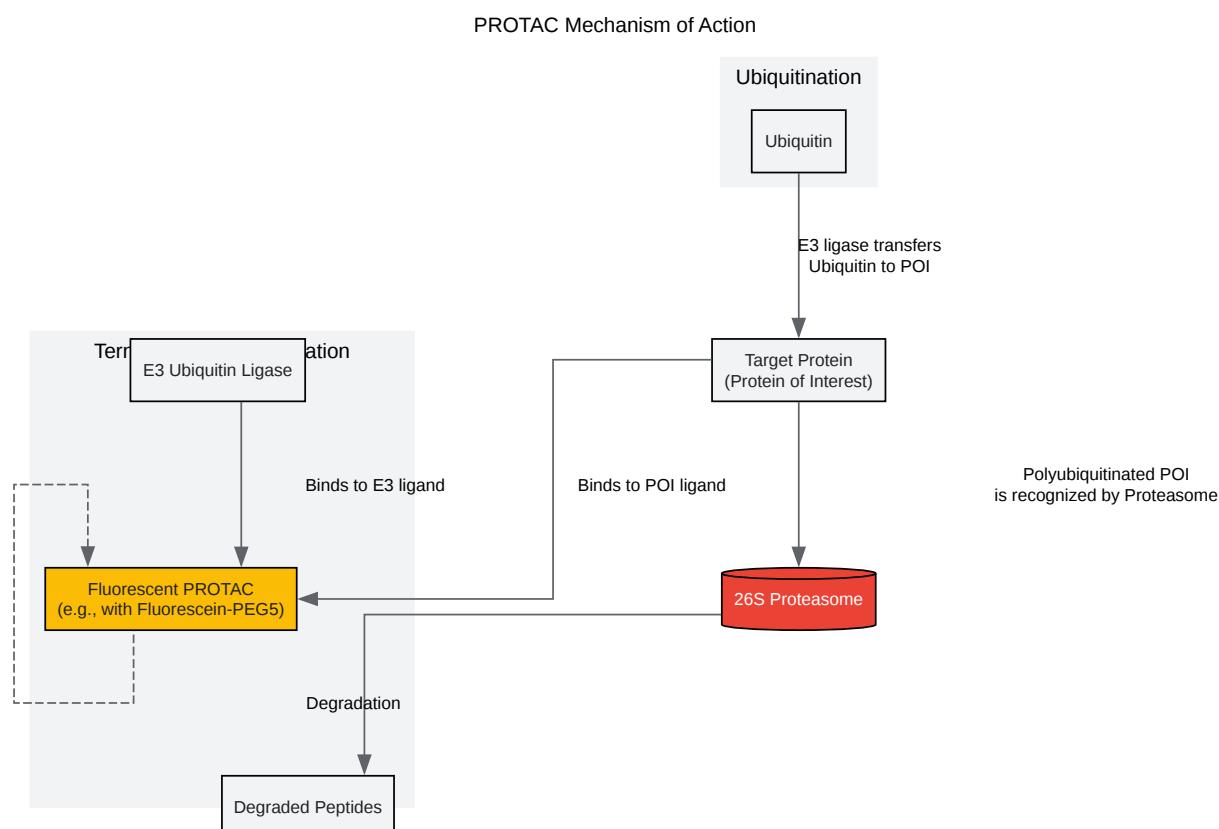
Core Chemical Properties

Fluorescein-PEG5-NHS ester is a molecule composed of three key functional parts: a fluorescein fluorophore, a polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester reactive group.^[1] The fluorescein component provides the fluorescent signal, the 5-unit PEG linker enhances water solubility and provides spatial separation between the fluorophore and the target molecule, and the NHS ester allows for covalent conjugation to primary amines on biomolecules.^[1]

Quantitative Data Summary

Property	Value	Source(s)
Molecular Formula	$C_{38}H_{41}N_3O_{14}S$	[2]
Molecular Weight	795.8 g/mol	[2] [3]
CAS Number	2353409-62-6	[2]
Appearance	Reported as a powder	N/A
Purity	≥95%	[2]
Excitation Maximum (λ_{ex})	~494 nm	[4]
Emission Maximum (λ_{em})	~518 nm	[4]
Extinction Coefficient	~70,000 $M^{-1}cm^{-1}$ (for NHS-Fluorescein)	[4]
Quantum Yield (Φ)	~0.9 (for Fluorescein)	N/A
Solubility	Good in polar organic solvents (DMSO, DMF); low in water	N/A
Storage	Store at -20°C, protected from light and moisture	N/A

Key Applications


The primary application of **Fluorescein-PEG5-NHS ester** is the covalent labeling of proteins, antibodies, and other biomolecules containing primary amines (e.g., on lysine residues).[\[2\]](#) This labeling is instrumental in a variety of advanced scientific applications.

Proteolysis-Targeting Chimeras (PROTACs)

Fluorescein-PEG5-NHS ester is frequently utilized as a PEG-based linker in the synthesis of PROTACs.[\[3\]](#)[\[5\]](#) PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[\[3\]](#)[\[6\]](#) The fluorescent tag allows for the visualization and tracking of the PROTAC molecule itself, aiding in the study of its distribution and mechanism of action.[\[1\]](#)[\[7\]](#)

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC molecule.

[Click to download full resolution via product page](#)

Caption: General workflow of PROTAC-mediated protein degradation.

Fluorescence-Based Cellular Imaging

Labeled antibodies and proteins are widely used in fluorescence microscopy to visualize the localization and dynamics of specific targets within cells.^{[8][9]} The high quantum yield of fluorescein provides a bright signal for imaging.

Flow Cytometry

Fluorescently labeled antibodies are essential reagents in flow cytometry for identifying and quantifying specific cell populations based on the expression of cell surface or intracellular markers.

Experimental Protocols

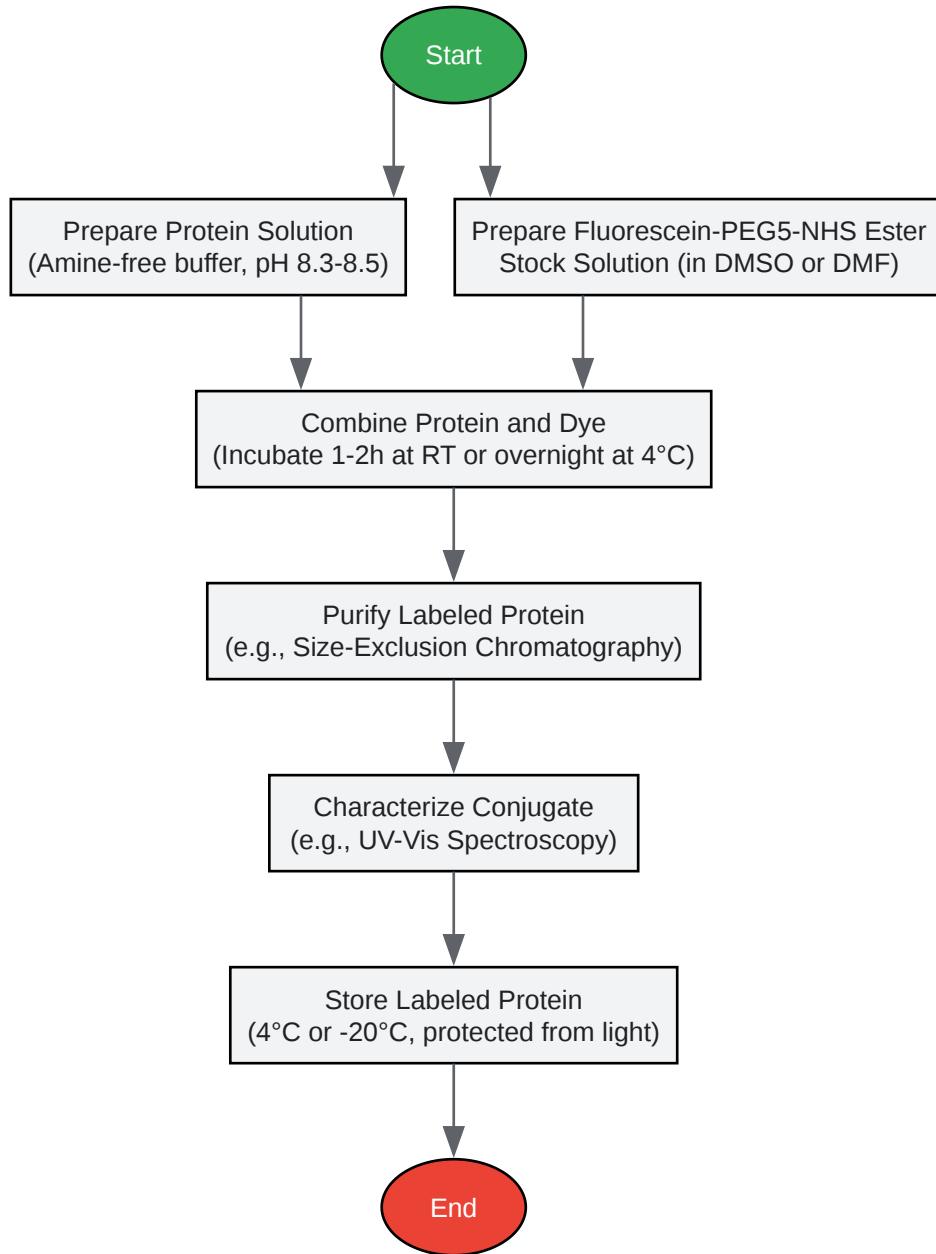
The following are detailed methodologies for common experiments involving **Fluorescein-PEG5-NHS ester**.

General Protocol for Protein Labeling

This protocol is a general guideline for labeling proteins with **Fluorescein-PEG5-NHS ester** and may require optimization for specific proteins.

Materials:

- Protein to be labeled (in an amine-free buffer, e.g., PBS)
- **Fluorescein-PEG5-NHS ester**
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
- Purification column (e.g., Sephadex G-25)
- Storage buffer (e.g., PBS with a preservative)


Procedure:

- Protein Preparation:
 - Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.

- Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.
- Dye Preparation:
 - Immediately before use, dissolve the **Fluorescein-PEG5-NHS ester** in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
- Labeling Reaction:
 - Calculate the required amount of the dye. A 10-20 fold molar excess of the dye to the protein is a good starting point.
 - Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
 - Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
- Purification:
 - Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.
 - The first colored band to elute is the labeled protein.
- Storage:
 - Store the purified labeled protein at 4°C for short-term use or in aliquots at -20°C for long-term storage, protected from light.

Experimental Workflow for Protein Labeling

Protein Labeling Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for labeling proteins.

Visualizing PROTAC-mediated Protein Degradation

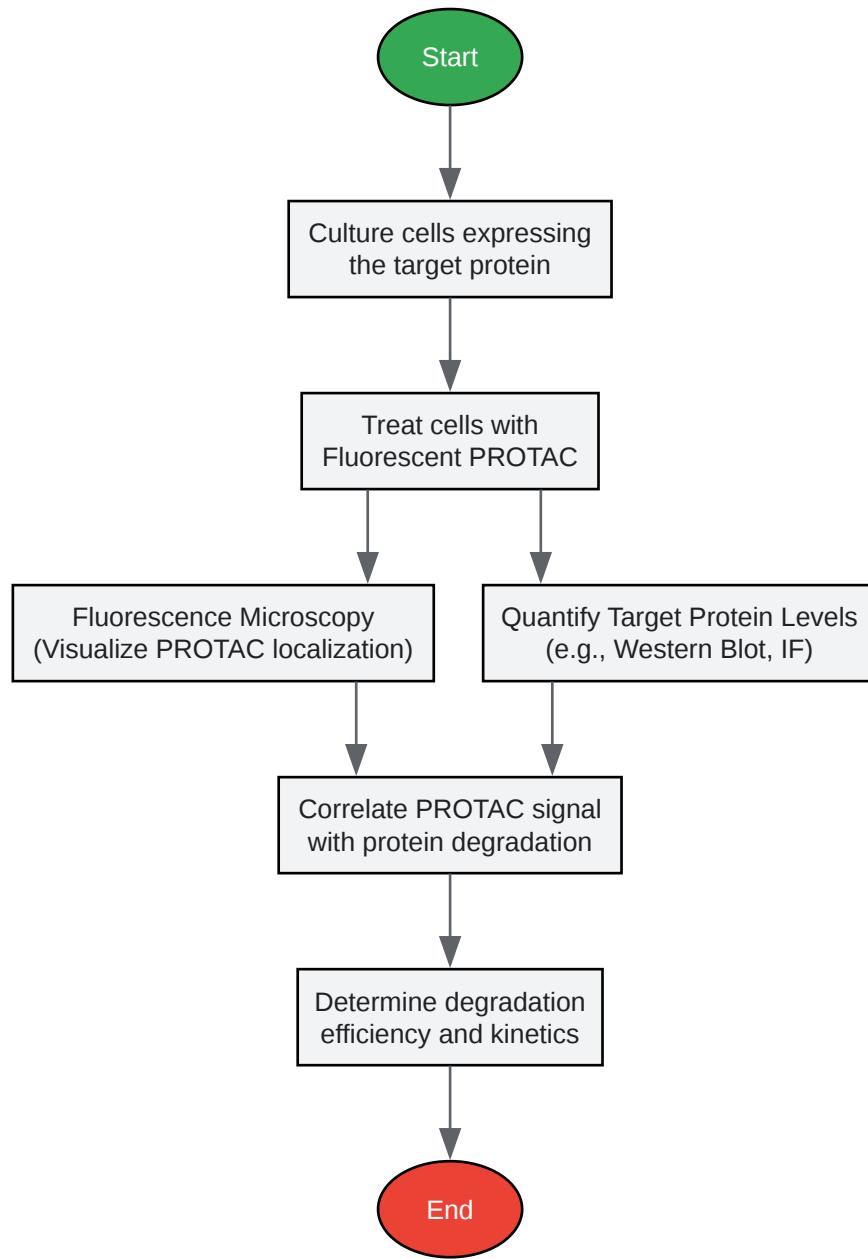
This protocol outlines a general approach for visualizing the degradation of a target protein using a fluorescently-labeled PROTAC.

Materials:

- Cells expressing the target protein of interest
- Fluorescently labeled PROTAC (synthesized using **Fluorescein-PEG5-NHS ester**)
- Cell culture medium and supplements
- Fluorescence microscope with appropriate filter sets for fluorescein
- Control PROTAC (non-fluorescent or inactive)
- Vehicle control (e.g., DMSO)

Procedure:

- Cell Culture:
 - Plate cells at an appropriate density in a format suitable for microscopy (e.g., glass-bottom dishes).
 - Allow cells to adhere and grow overnight.
- PROTAC Treatment:
 - Treat the cells with the fluorescently labeled PROTAC at various concentrations and for different time points.
 - Include vehicle and control PROTAC-treated cells as negative controls.
- Fluorescence Microscopy:
 - At each time point, wash the cells with PBS.
 - Image the cells using a fluorescence microscope. The fluorescein signal will indicate the localization of the PROTAC.
 - To assess protein degradation, a separate method to quantify the target protein levels is required (e.g., Western blotting, immunofluorescence with a specific antibody against the


target protein, or using a fusion protein with a reporter like GFP).

- Image Analysis:

- Quantify the fluorescence intensity and localization of the PROTAC within the cells.
- Correlate the PROTAC signal with the levels of the target protein to determine the efficiency and kinetics of degradation.

Logical Relationship for Visualizing Protein Degradation

Visualizing Protein Degradation with Fluorescent PROTAC

[Click to download full resolution via product page](#)

Caption: Logical flow for a protein degradation experiment.

Conclusion

Fluorescein-PEG5-NHS ester is a powerful and versatile tool for researchers in various fields. Its well-defined chemical properties and reactivity, combined with the strong fluorescence of the fluorescein moiety, make it an ideal choice for labeling biomolecules for a wide range of

applications, from fundamental cell biology to the development of novel therapeutics like PROTACs. The protocols and information provided in this guide serve as a comprehensive resource for the effective utilization of this important chemical reagent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fluorescein-PEG-NHS ester | AxisPharm [axispharm.com]
- 2. Fluorescein-PEG5-NHS ester | AxisPharm [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fluorescein-PEG6- NHS ester | fluorescein labeled PEG analogue | CAS# 1818294-35-7 | InvivoChem [invivochem.com]
- 5. Fluorescein-PEG5-NHS ester | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescein Derivatives in Intravital Fluorescence Imaging [mdpi.com]
- 9. Fluorescent protein applications in microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fluorescein-PEG5-NHS Ester: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b11828659#fluorescein-peg5-nhs-ester-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com